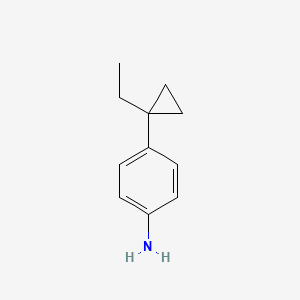

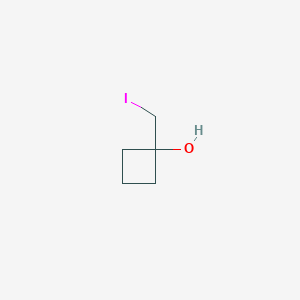

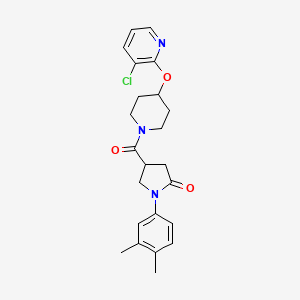

![molecular formula C20H14N4O3 B2990606 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide CAS No. 313266-18-1](/img/structure/B2990606.png)

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide, commonly known as IPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPNB belongs to the class of imidazopyridine derivatives and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

The imidazo[1,2-a]pyridine core of the compound has been explored for its potential in developing new anticancer agents . Researchers have synthesized various derivatives and evaluated their efficacy against different cancer cell lines. The structural versatility of this compound allows for the creation of novel molecules that can be optimized for better selectivity and potency against cancer targets.

Materials Science: Optoelectronic Devices

In materials science, derivatives of imidazo[1,2-a]pyridine, which share a similar core structure with the compound , have been utilized in the development of optoelectronic devices . These compounds are valued for their luminescent properties, making them suitable for applications such as sensors and emitters in confocal microscopy and imaging.

Pharmacology: Antifungal Applications

The compound’s framework is structurally related to imidazo[1,2-a]pyridine derivatives that have shown promising antifungal activities . These activities are particularly relevant in the context of increasing antibiotic resistance, highlighting the compound’s potential role in developing new antifungal therapies.

Biochemistry: Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit key enzymes in biochemical pathways . This includes the inhibition of ergosterol biosynthesis in fungal cells, which is a critical component of the fungal cell membrane. The compound’s ability to inhibit enzyme activity can be leveraged to study and manipulate biochemical pathways for research and therapeutic purposes.

Chemical Engineering: Synthesis Methods

The compound’s synthesis involves chemodivergent strategies that are of significant interest in chemical engineering . The methods developed for its synthesis can be applied to create a variety of structurally related compounds, which can then be used in diverse applications ranging from pharmaceuticals to polymers.

Environmental Science: Corrosion Inhibition

While not directly related to the compound , imidazo[1,2-a]pyridine frameworks have been investigated for their use as corrosion inhibitors . These studies are crucial in environmental science, where the prevention of material degradation can lead to more sustainable practices.

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine core are known to have a broad range of biological and pharmacological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in regulating the cell cycle and is often dysregulated in cancers.

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate anticancer activity .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(14-7-9-17(10-8-14)24(26)27)21-16-5-3-4-15(12-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWNMXWKRUIMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

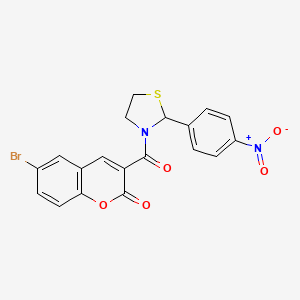

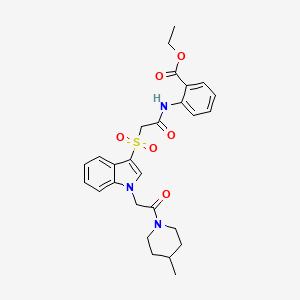

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

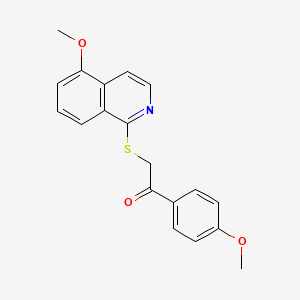

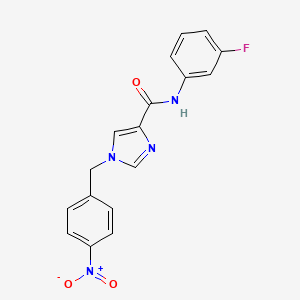

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

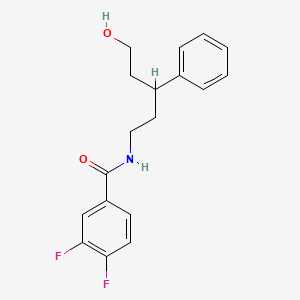

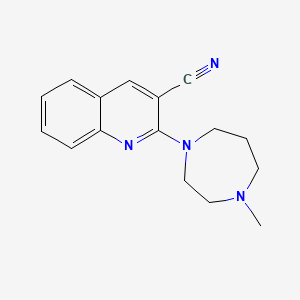

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)